molecular formula C5H5ClO3 B3048487 Methyl 4-chloro-4-oxobut-2-enoate CAS No. 17081-97-9

Methyl 4-chloro-4-oxobut-2-enoate

Cat. No.: B3048487
CAS No.: 17081-97-9
M. Wt: 148.54 g/mol
InChI Key: JHDQHPJHLHKZDL-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-4-oxobut-2-enoate” is a chemical compound with the molecular formula C5H5ClO3 . It has a molecular weight of 148.55 . The IUPAC name for this compound is "methyl (2E)-4-chloro-4-oxo-2-butenoate" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a melting point of 12-13 degrees Celsius . Its molecular weight is 148.55 , and its molecular formula is C5H5ClO3 .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-chloro-4-oxobut-2-enoate and its derivatives have been explored for their antimicrobial activities. For instance, a study synthesized a series of methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, demonstrating significant antimicrobial properties (Gein et al., 2020).

Biodiesel Catalyst Application

The compound's utility extends to biodiesel production, where organotin (IV) complexes of this compound derivatives were used as catalysts. These complexes showed effectiveness in the transesterification of corn oil to biodiesel, suggesting potential in renewable energy applications (Zubair et al., 2019).

Neuroprotective Agents

Research has identified this compound derivatives as potent inhibitors of the kynurenine-3-hydroxylase enzyme, making them candidates for neuroprotective agents. These compounds were found to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).

Antibacterial Applications

Methyl 4-oxo-4-phenylbut-2-enoate, a related compound, has demonstrated in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits MenB in the bacterial menaquinone biosynthesis pathway, indicating its potential as a new anti-MRSA agent (Matarlo et al., 2016).

Synthesis of Functionalized Compounds

This compound is also valuable in synthetic chemistry. For example, it was used in the streamlined synthesis of functionalized chromenes and quinolines using domino reactions, showcasing its utility in creating diverse organic compounds (Bello et al., 2010).

Safety and Hazards

“Methyl 4-chloro-4-oxobut-2-enoate” is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .

Properties

CAS No.

17081-97-9

Molecular Formula

C5H5ClO3

Molecular Weight

148.54 g/mol

IUPAC Name

methyl 4-chloro-4-oxobut-2-enoate

InChI

InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3

InChI Key

JHDQHPJHLHKZDL-UHFFFAOYSA-N

SMILES

COC(=O)C=CC(=O)Cl

Canonical SMILES

COC(=O)C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (51.0 mmol) of maleic anhydride were heated to 100° C. in 2.2 ml of MeOH for 1 hour [J. Chem. Soc., 1964, 526-528]. The reaction mixture was cooled to room temperature and 37 ml (50.7 mmol) of SOCl2 were added dropwise. The reaction was refluxed for 1.5 hours and then distilled collecting the fraction boiling at 42-44° C./2 mbar to obtain 5.3 g of the title compound, possibly as a mixture of E and Z diastereoisomers. This compound was used without further purification in the subsequent reaction to prepare Examples 18 and 19.
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5 g
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2.2 mL
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37 mL
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title compound

Synthesis routes and methods II

Procedure details

Name
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Extracted from reaction SMILES
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reactant
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COC(=O)C=CC(=O)Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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